Nickel tetracarbonyl

Overview

Description

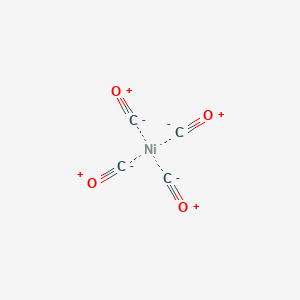

Nickel tetracarbonyl (Ni(CO)₄) is a volatile, pale-yellow liquid with a musty odor, first synthesized in 1890 by Ludwig Mond during nickel purification research . Its molecular formula is C₄NiO₄, with a molecular weight of 170.73 g/mol and a tetrahedral geometry where nickel(0) is coordinated to four carbonyl ligands . The compound is highly toxic, carcinogenic, and flammable, with a boiling point of 43°C and melting point of -25°C .

Ni(CO)₄ is central to the Mond process, where impure nickel reacts with CO at 50°C to form gaseous Ni(CO)₄, which decomposes at 230°C to yield pure nickel . Despite its industrial utility, exposure risks are severe: inhalation of even trace amounts can cause acute respiratory failure, liver damage, and death .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nickel tetracarbonyl is synthesized by the direct reaction of nickel metal with carbon monoxide. The reaction typically occurs at temperatures between 50°C and 60°C and under a pressure of 1-2 atmospheres of carbon monoxide:

Ni+4CO→Ni(CO)4

Industrial Production Methods: In industrial settings, this compound is produced through the Mond process. This process involves the following steps:

- Nickel oxide is reduced to nickel metal using hydrogen gas.

- The nickel metal is then reacted with carbon monoxide to form this compound.

- The this compound is decomposed at higher temperatures to yield high-purity nickel and carbon monoxide .

Types of Reactions:

- this compound can be oxidized by halogens such as chlorine to form nickel chloride and carbon monoxide:

Oxidation: Ni(CO)4+2Cl2→NiCl2+4CO

this compound can be reduced to nickel metal by heating:Reduction: Ni(CO)4→Ni+4CO

Substitution: this compound can undergo substitution reactions with alkyl and aryl halides to form carbonylated organic products.

Common Reagents and Conditions:

Oxidation: Halogens (e.g., chlorine) under ambient conditions.

Reduction: Heating in the absence of air.

Substitution: Alkyl and aryl halides under mild conditions.

Major Products Formed:

Oxidation: Nickel chloride and carbon monoxide.

Reduction: Nickel metal and carbon monoxide.

Substitution: Carbonylated organic products.

Scientific Research Applications

Nickel Refining

Mond Process

Nickel tetracarbonyl is primarily utilized in the Mond process, an industrial method for producing high-purity nickel. In this process, nickel metal reacts with carbon monoxide to form this compound, which can then be decomposed to yield pure nickel:The decomposition of this compound occurs at elevated temperatures (around 200 °C), releasing carbon monoxide and leaving behind pure nickel metal. This method is favored due to its ability to produce nickel of exceptional purity, essential for applications in electronics and aerospace industries .

Catalytic Applications

This compound serves as a catalyst in various chemical reactions, particularly in the petrochemical industry. Its ability to form complexes with other ligands makes it a valuable reagent in organometallic chemistry. The compound's unique electronic properties allow it to facilitate reactions such as hydrogenation and carbonylation effectively .

Table 1: Comparison of Metal Carbonyl Catalysts

| Catalyst | Formula | Key Applications |

|---|---|---|

| This compound | Ni(CO)₄ | Hydrogenation, carbonylation |

| Iron Pentacarbonyl | Fe(CO)₅ | Organic synthesis |

| Cobalt Carbonyl | Co₂(CO)₈ | Catalysis in various organic reactions |

Material Science

In material science, this compound is employed to produce fine nickel powders through controlled thermal decomposition. These powders are crucial for applications in powder metallurgy, where they are used to manufacture components with specific mechanical properties . The ability to control particle size and morphology during production is a significant advantage of using this compound.

Case Study: Nickel Powder Production

A study demonstrated that by adjusting the reaction conditions during the decomposition of this compound, researchers could create nickel particles with tailored shapes and sizes. This capability is vital for applications such as electroplating and the manufacturing of high-performance alloys .

Toxicological Profile and Safety Considerations

This compound is recognized for its extreme toxicity, posing significant health risks upon exposure. Inhalation can lead to severe respiratory distress and other health complications. Clinical cases have documented symptoms ranging from mild respiratory issues to life-threatening conditions due to occupational exposure .

Safety Measures

Due to its toxicity, stringent safety measures are necessary when handling this compound. These include:

- Personal Protective Equipment (PPE) : Use of respirators, gloves, and protective clothing.

- Ventilation : Ensuring adequate ventilation in work areas.

- Emergency Protocols : Establishing clear procedures for accidental exposure or spills.

Mechanism of Action

Nickel tetracarbonyl exerts its effects through the coordination of carbon monoxide ligands to the nickel center. The carbon monoxide ligands donate electron density to the nickel atom, stabilizing the compound. The molecular targets and pathways involved include the interaction of this compound with other metal centers and organic molecules, leading to the formation of various nickel-containing compounds .

Comparison with Similar Compounds

Comparison with Similar Metal Carbonyls

Metal carbonyls share structural and functional traits but differ in toxicity, stability, and applications. Below is a comparative analysis of Ni(CO)₄ with iron pentacarbonyl (Fe(CO)₅) and cobalt octacarbonyl (Co₂(CO)₈).

Table 1: Comparative Properties of Metal Carbonyls

Key Differences

Structure and Bonding :

- Ni(CO)₄ adopts a tetrahedral geometry, conforming to the 18-electron rule, while Fe(CO)₅ uses a trigonal bipyramidal structure (18-electron) and Co₂(CO)₈ forms a dimer with a Co-Co bond .

Thermal Stability :

- Ni(CO)₄ is relatively stable at room temperature but decomposes exothermically at 230°C. In contrast, Co₂(CO)₈ is thermally labile, decomposing at 60°C .

Toxicity Profile: Ni(CO)₄ is among the most toxic metal carbonyls, causing rapid systemic effects (e.g., respiratory failure, hypothermia in rabbits ). Fe(CO)₅ is less acutely toxic but still hazardous due to CO release, while Co₂(CO)₈ is primarily a carcinogen .

Industrial Use: Ni(CO)₄’s volatility makes it ideal for high-purity nickel deposition, whereas Fe(CO)₅ and Co₂(CO)₈ are used in catalysis and nanoparticle synthesis .

Mechanistic and Environmental Considerations

- Synthesis : Ni(CO)₄ forms via direct reaction of nickel with CO, while Fe(CO)₅ requires higher pressures, and Co₂(CO)₈ forms under CO-rich conditions .

- Decomposition Pathways : Ni(CO)₄ decomposes cleanly to Ni and CO, enabling its use in metallurgy. Fe(CO)₅ releases CO and forms iron oxides, complicating its handling .

- Environmental Persistence : Ni(CO)₄’s high volatility increases inhalation risks, but it hydrolyzes slowly in water. Fe(CO)₅ is more persistent, contributing to soil and water contamination .

Chemical Reactions Analysis

Thermal Decomposition

Nickel tetracarbonyl decomposes into nickel metal and carbon monoxide upon heating . Decomposition starts near 180°C (356°F) and increases as temperature rises . This thermal decomposition is the foundation for the Mond process, which is used for nickel purification and plating surfaces . The process involves reacting impure nickel with carbon monoxide to form this compound, followed by thermal decomposition to yield pure nickel .

The reaction enthalpy for the decomposition of this compound into nickel and carbon monoxide is shown in the table below :

| Reaction | ΔrHo (kJ/mol) | Method |

|---|---|---|

| Ni(CO) (g) → 4CO (g) + Ni (cr) | 160.4 ± 2.5 | EqG |

| 4CO (g) + Ni (cr) → Ni(CO) (g) | -152.7 ± 4.2 | EqG |

| Ni(CO) (g) → CO (g) + Ni(CO) (g) | 104. ± 8. | N/A |

Reactions with Nucleophiles and Reducing Agents

This compound is susceptible to nucleophilic attacks because it is a low-valent metal carbonyl . The attack may occur at the nickel center, causing displacement of CO ligands, or at CO. For instance, donor ligands like triphenylphosphine react to produce Ni(CO)(PPh) and Ni(CO)(PPh) . Similarly, bipyridine and related ligands behave in the same manner .

Reactions with hydroxides result in clusters such as [Ni(CO)] and [Ni(CO)]. These compounds can also be produced through the reduction of nickel carbonyl .

Treatment of Ni(CO) with carbon nucleophiles (Nu) leads to the formation of acyl derivatives such as [Ni(CO)C(O)Nu] .

Reactions with Electrophiles and Oxidizing Agents

Nickel carbonyl can be oxidized. For example, chlorine oxidizes nickel carbonyl into NiCl, which releases CO gas .

Other halogens behave similarly . This reaction is a convenient method for precipitating the nickel component from the toxic compound .

Reactions with Alkyl and Aryl Halides

Reactions of Ni(CO) with alkyl and aryl halides often yield carbonylated organic products . Vinylic halides, such as PhCH=CHBr, are converted to unsaturated esters when treated with Ni(CO) followed by sodium methoxide . Allylic halides produce π-allylnickel compounds, such as (allyl)NiCl :

Decomposition in Air

Nickel carbonyl's decomposition in air is greatly influenced by the concentration of carbon monoxide (CO) . The lifetime in air at 296 K and atmospheric pressure is 60 ± 5 seconds in the absence of CO . The observations align with a mechanism involving equilibrium unimolecular decomposition to Ni(CO) and CO, followed by the reaction of Ni(CO) with molecular oxygen .

Formation of this compound In-Situ

This compound can form in situ during certain chemical processes. For instance, it can form on cell walls during infrared (IR) analyses using a CO/He feed, leading to nickel deposition on Au and Cu-based catalysts . The formation of Ni(CO) is observed if a reductive treatment has been performed, which indicates that the nickel present on the cell walls needs to be reduced to its metallic state to form the tetracarbonyl compound . The presence of oxygen prevents Ni(CO) formation because it readily oxidizes Ni .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and purifying nickel tetracarbonyl in laboratory settings?

this compound is synthesized via the Mond process, where finely divided nickel reacts with carbon monoxide (CO) at 50–80°C under controlled pressure. The reaction is exothermic and requires precise temperature regulation to avoid decomposition . Purification involves fractional distillation under inert atmospheres to separate Ni(CO)₄ from impurities like iron pentacarbonyl. Safety protocols, including fume hoods and gas detectors, are critical due to its extreme toxicity (lethal dose: 30 ppm for 340 minutes) .

Q. How can the tetrahedral structure and bonding in Ni(CO)₄ be validated experimentally?

The tetrahedral geometry is confirmed using:

- X-ray crystallography : Resolves Ni–C and C–O bond lengths (1.838 Å and 1.141 Å, respectively) .

- Infrared (IR) spectroscopy : CO stretching frequencies (~2,055 cm⁻¹) indicate strong π-backbonding from Ni to CO ligands .

- Electron diffraction : Validates molecular symmetry and ligand arrangement .

Q. What are the primary biomarkers and mechanisms of Ni(CO)₄ toxicity in acute vs. chronic exposure?

- Acute toxicity : Targets lungs and brain, causing pulmonary edema, dyspnea, and neurological symptoms (headaches, dizziness). Urinary nickel levels >50 µg/L indicate exposure .

- Chronic effects : Carcinogenicity (lung, nasal cancers) with latency periods of 20–30 years. Biomarkers include DNA adducts and elevated nickel in blood/bone .

- Mechanism : CO release inhibits cytochrome c oxidase, while Ni²⁺ ions disrupt cellular redox balance .

Q. What analytical techniques are used to quantify Ni(CO)₄ in environmental or biological samples?

| Method | Detection Limit | Application | Reference |

|---|---|---|---|

| GC-MS | 0.1 ppb | Quantification in air/water samples | |

| GC-TCD | 1 ppm | CO analysis post-thermal decomposition | |

| ICP-MS | 0.5 µg/L | Nickel quantification in biological fluids |

Advanced Research Questions

Q. How do computational models (e.g., DFT) elucidate the catalytic mechanisms of Ni(CO)₄ in organic synthesis?

Density Functional Theory (DFT) studies reveal that Ni(CO)₄ acts as a catalyst in allyl halide carbonylation by facilitating oxidative addition of C–X bonds. The Ni(0) center coordinates substrates, lowering activation energy by 15–20 kcal/mol. Transient intermediates, such as Ni(CO)₃(allyl), are identified with bond dissociation energies calculated to ±3 kcal/mol accuracy .

Q. How can contradictions in toxicological data (e.g., carcinogenicity thresholds) be resolved?

Discrepancies arise from variable study designs (e.g., exposure duration, species differences). Key steps include:

- Prioritizing high-confidence studies : Use ATSDR/NTP criteria (Table C-9) to evaluate exposure timing, control groups, and individual outcome assessments .

- PBPK modeling : Integrates pharmacokinetic data (e.g., CO partitioning in lungs) to extrapolate animal data to humans .

Q. What experimental designs optimize Ni(CO)₄ decomposition kinetics studies for industrial applications?

Thermal decomposition at 180–230°C in fluidized-bed reactors yields high-purity nickel. Key parameters:

- Residence time : 10–15 minutes for complete CO release .

- Catalyst beds : Nickel spheres (1–2 mm diameter) maximize surface area .

- In situ monitoring : Gas chromatography tracks CO purity (>99.9%) .

Q. What are critical considerations for epidemiological studies on Ni(CO)₄-exposed populations?

- Cohort selection : Prioritize occupational groups (e.g., Mond process workers) with ≥10-year exposure histories .

- Confounding factors : Adjust for smoking, co-exposure to other carcinogens (e.g., asbestos) .

- Endpoint validation : Use IARC criteria for lung cancer diagnosis and nickel-specific biomarker panels .

Q. What strategies improve environmental fate modeling of Ni(CO)₄ in air/water systems?

- Partition coefficients : Log Kₒw = 1.32 (water), Henry’s Law constant = 2.1 × 10⁻³ atm·m³/mol .

- Degradation pathways : Photolysis (t₁/₂ = 4–6 hours in sunlight) and hydrolysis (pH-dependent, t₁/₂ = 12–48 hours) .

Q. How do ligand substitution reactions in Ni(CO)₄ inform advanced organometallic syntheses?

CO ligands in Ni(CO)₄ are labile, enabling substitution with stronger field ligands (e.g., PR₃, CN⁻). Kinetic studies show pseudo-first-order rate constants (k = 10⁻³–10⁻² s⁻¹) at 25°C. Applications include:

- Heterogeneous catalysis : Anchoring Ni(0) on silica supports for alkene hydrogenation .

- Nanomaterial synthesis : Ni nanoparticles (5–10 nm) via controlled decomposition .

Q. Key Data Gaps and Research Priorities

- Toxicogenomics : Elucidate epigenetic changes (e.g., DNA methylation) induced by chronic Ni(CO)₄ exposure .

- Advanced detectors : Develop real-time sensors with <1 ppb sensitivity for occupational monitoring .

- Cross-disciplinary models : Merge DFT, PBPK, and epidemiological data to refine risk assessments .

Properties

CAS No. |

13463-39-3 |

|---|---|

Molecular Formula |

C4NiO4 |

Molecular Weight |

170.73 g/mol |

IUPAC Name |

carbon monoxide;nickel |

InChI |

InChI=1S/4CO.Ni/c4*1-2; |

InChI Key |

AWDHUGLHGCVIEG-UHFFFAOYSA-N |

SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Ni] |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Ni] |

boiling_point |

43 °C |

density |

Relative density (water = 1): 1.3 |

melting_point |

-25 °C |

Key on ui other cas no. |

13463-39-3 |

physical_description |

VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. |

solubility |

Solubility in water, g/l at 20 °C: 0.02 (practically insoluble) |

Synonyms |

nickel carbonyl nickel tetracarbonyl |

vapor_density |

Relative vapor density (air = 1): 5.9 |

vapor_pressure |

Vapor pressure, kPa at 25.8 °C: 53 |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.